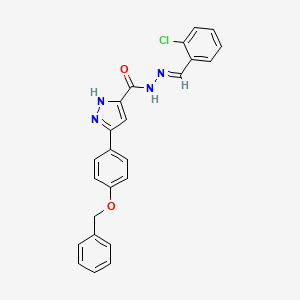![molecular formula C23H14ClF2NO3 B11689536 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” is a synthetic organic molecule that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes benzyl, chlorodifluorophenyl, and oxazole moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylidene Intermediate: This step involves the reaction of 4-(benzyloxy)benzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization conditions, often involving a base and a suitable solvent, to form the oxazole ring.
Introduction of the Chlorodifluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
The compound “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The chlorodifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with oxazole rings are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
属性
分子式 |
C23H14ClF2NO3 |
|---|---|
分子量 |
425.8 g/mol |
IUPAC 名称 |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H14ClF2NO3/c24-18-12-20(26)19(25)11-17(18)22-27-21(23(28)30-22)10-14-6-8-16(9-7-14)29-13-15-4-2-1-3-5-15/h1-12H,13H2/b21-10- |
InChI 键 |
GQXJLBJWMSZAJM-FBHDLOMBSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689467.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
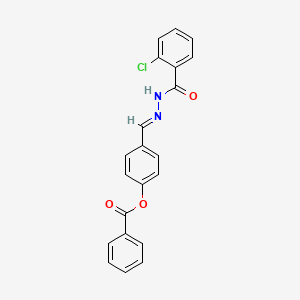
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)
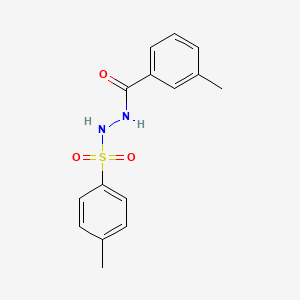
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)
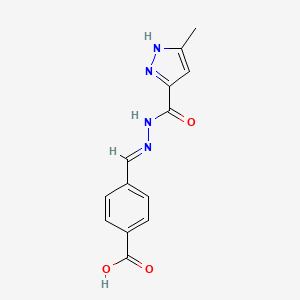
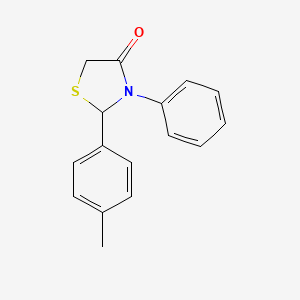
![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
